molecular formula C12H16BrClN2 B1447498 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine CAS No. 1426958-32-8

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Cat. No.: B1447498
CAS No.: 1426958-32-8
M. Wt: 303.62 g/mol
InChI Key: CZPOPTXZINVAQU-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an ethylpiperazine moiety

Preparation Methods

The synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline and ethylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The temperature is maintained at a moderate level to ensure the proper formation of the desired product.

    Synthetic Route: The 4-bromo-3-chloroaniline undergoes a nucleophilic substitution reaction with ethylpiperazine, leading to the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or chlorine atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reactions are usually conducted at room temperature or slightly elevated temperatures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. It has shown promise in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: Researchers use this compound to investigate its effects on various biological systems, including its antimicrobial and antiproliferative activities.

    Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a building block in the production of more complex molecules.

    Chemical Research: It serves as a model compound in studies related to reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor or agonist of specific neurotransmitter receptors, influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine can be compared with other similar compounds, such as:

    1-(4-Bromo-3-chlorophenyl)piperazine: This compound lacks the ethyl group on the piperazine ring, which may influence its chemical reactivity and biological activity.

    1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine: The presence of a methyl group instead of an ethyl group can result in different pharmacokinetic and pharmacodynamic properties.

    1-(4-Bromo-3-chlorophenyl)-4-phenylpiperazine: The substitution of a phenyl group can significantly alter the compound’s interaction with biological targets and its overall efficacy.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPOPTXZINVAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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